Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used calcium channel blocker with a similar mechanism of action.
Felodipine: Known for its long-acting effects in managing cardiovascular conditions.
Properties
CAS No. |
312938-39-9 |
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Molecular Formula |
C33H28N2O7 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-11-5-3-6-12-23)31(28-18-17-27(42-28)25-15-9-10-16-26(25)35(38)39)30(22(2)34-21)33(37)41-20-24-13-7-4-8-14-24/h3-18,31,34H,19-20H2,1-2H3 |
InChI Key |
XMBPQRNTXUSLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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